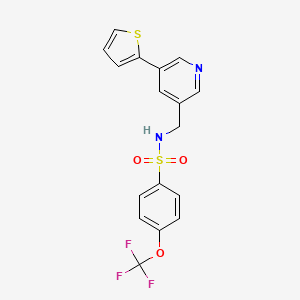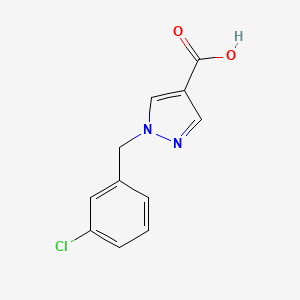![molecular formula C13H11BrClNO5S B2873857 methyl 4-bromo-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-pyrrole-2-carboxylate CAS No. 861208-19-7](/img/structure/B2873857.png)
methyl 4-bromo-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C13H11BrClNO5S and its molecular weight is 408.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Applications and Chemical Reactivity
One notable area of application for similar compounds involves the synthesis of complex organic molecules. For example, compounds with bromo, methoxy, and sulfonyl functional groups are often used as intermediates in the synthesis of pharmacologically active molecules or novel organic materials. They can undergo various chemical reactions, such as nucleophilic substitution, coupling reactions, and cycloadditions, to generate compounds with intricate structures and significant biological activities (Petrov, Kalyazin, & Somov, 2021). Similarly, the introduction of sulfonyl groups into polymeric materials has been explored for modifying the properties of polymers, indicating the versatility of sulfonyl-containing compounds in material science (Esser & Parsons, 1993).
Biological Activity and Drug Design
Compounds with bromo and sulfonyl functionalities have been investigated for their biological activities. For instance, sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties, suggesting potential applications in drug discovery and medicinal chemistry (Mallikarjunaswamy, Mallesha, Bhadregowda, & Pinto, 2017). Moreover, the synthesis of compounds with specific functional groups can lead to the development of novel antiviral agents, as seen in the study of pyrimidine derivatives (Saxena, Hagenow, Genzlinger, Turk, Drach, & Townsend, 1988).
Catalysis and Organic Transformations
Furthermore, research into the development of new synthetic methodologies often features the use of compounds with halogens and sulfonyl groups as substrates or catalysts. These compounds can facilitate the formation of carbon-heteroatom bonds, crucial for constructing complex organic molecules. For example, studies on the catalyzed bromination and chlorination of primary β-C(sp3)-H bonds highlight the role of sulfoximine-based compounds in organic transformations, potentially mirroring the reactivity patterns of methyl 4-bromo-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-pyrrole-2-carboxylate (Rit, Yadav, Ghosh, Shankar, & Sahoo, 2014).
Mécanisme D'action
Target of Action
Similar compounds have been shown to target proteins such as the extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (erk2) and the fibroblast growth factor receptor 2 (fgfr2) in the context of cancer .
Biochemical Pathways
The compound is likely involved in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Propriétés
IUPAC Name |
methyl 4-bromo-1-(5-chloro-2-methoxyphenyl)sulfonylpyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO5S/c1-20-11-4-3-9(15)6-12(11)22(18,19)16-7-8(14)5-10(16)13(17)21-2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGXHJAHIOLDCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=C(C=C2C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-2-{[6-(3,5-DIMETHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2873774.png)
![N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]naphthalene-2-sulfonamide](/img/structure/B2873775.png)
![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2873778.png)
![N-benzyl-3-[2-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2873780.png)
![1-(4-chlorobenzoyl)-1H,2H,3H,4H-benzo[g]quinolin-4-one](/img/structure/B2873782.png)
![8-[(Dibenzylamino)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/no-structure.png)






![2-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2873795.png)
![(Z)-ethyl 2-((3-(1H-benzo[d]imidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2873797.png)
